2-methyl-3-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-methyl-3-[[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-13-11-20-19(25-13)22-9-7-15(8-10-22)12-23-14(2)21-17-6-4-3-5-16(17)18(23)24/h3-6,11,15H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGBDTWNRUKWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which are part of the compound’s structure, have been found to interact with a variety of biological targets. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to diverse biological effects. For instance, some thiazole derivatives have been found to inhibit key enzymes in the biochemical pathways of pathogens, leading to their antimicrobial, antifungal, and antiviral effects.
Biochemical Pathways
Thiazole derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological effects. For instance, some thiazole derivatives have been found to inhibit key enzymes in the biochemical pathways of pathogens, leading to their antimicrobial, antifungal, and antiviral effects.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic properties.
Scientific Research Applications
The compound exhibits a range of pharmacological effects attributed to its thiazole and quinazoline moieties. These include:
- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties, making this compound a potential candidate for treating infections caused by bacteria and fungi.
- Anticancer Properties : Quinazoline derivatives have shown promise in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth and proliferation. This compound may exhibit similar effects, warranting further investigation in cancer models .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Neurological Applications : The piperidine component hints at possible neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Recent studies have explored various aspects of this compound:
Study 1: Anticancer Activity
A study published in Drug Target Insights investigated the anticancer potential of quinazoline derivatives. The findings suggest that compounds structurally similar to 2-methyl-3-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one exhibit significant cytotoxicity against several cancer cell lines, indicating potential as chemotherapeutic agents .
Study 2: Anti-inflammatory Effects
Another research article highlighted the anti-inflammatory properties of thiazole derivatives. The study demonstrated that such compounds could effectively reduce inflammation markers in vitro, suggesting a therapeutic role for this compound in managing inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Estimated based on fragment contributions.
Key Comparative Insights
Core Structure and Pharmacophore Diversity
- Quinazolinone Derivatives: The target compound shares a quinazolinone core with 3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one . However, the substitution of a thiazole-containing piperidine (target) versus a methylthio-benzoyl group () alters electronic and steric properties. Thiazole’s electron-withdrawing nature may enhance metabolic stability compared to the methylthio-benzoyl moiety.
- Thiazolidinone/Thiadiazole Derivatives: Compounds like those in and prioritize thiazolidinone or thiadiazole cores, which are smaller and more rigid than quinazolinone. These structures often exhibit stronger antifungal activity due to improved membrane penetration .
Substituent Effects on Bioactivity
Molecular Weight and Drug-Likeness
- The target compound (~329 g/mol) is lighter than pyrazol-thiadiazole (458 g/mol, ) and thiazolidinone (457 g/mol, ) analogs, aligning better with Lipinski’s rule of five for oral bioavailability.
Research Findings and Limitations
- Kinase Inhibition Potential: Quinazolinone-thiazole hybrids (e.g., target compound) are theorized to inhibit tyrosine kinases due to structural similarity to EGFR inhibitors .
- Antimicrobial Activity Gap: Thiazolidinone derivatives () exhibit stronger antimicrobial activity than quinazolinones, likely due to thioxo groups disrupting microbial membranes.
Preparation Methods
Molecular Architecture
The target compound features a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a methyl group and a [1-(5-methylthiazol-2-yl)piperidin-4-yl]methyl side chain. The quinazolinone system provides planar rigidity, while the piperidine-thiazole moiety introduces stereoelectronic complexity critical for biological interactions.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three logical fragments:
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Quinazolinone core : Derived from anthranilic acid derivatives through cyclocondensation.
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Piperidine-thiazole unit : Constructed via Hantzsch thiazole synthesis followed by piperidine functionalization.
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Methyl linker : Introduced through nucleophilic alkylation or Mitsunobu reactions.
Synthetic Routes
Quinazolinone Core Synthesis
The 3,4-dihydroquinazolin-4-one scaffold is typically synthesized via cyclocondensation of 2-aminobenzamide derivatives with carbonyl sources. A representative protocol involves:
Reagents :
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2-Amino-N-methylbenzamide (1.0 equiv)
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Trimethyl orthoacetate (1.2 equiv)
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p-Toluenesulfonic acid (0.1 equiv)
Conditions :
Mechanism : Acid-catalyzed cyclodehydration forms the dihydroquinazolinone ring through imine intermediate stabilization.
Piperidine-Thiazole Moiety Preparation
The 1-(5-methylthiazol-2-yl)piperidin-4-ylmethanol intermediate is synthesized in two stages:
Stage 1 : Hantzsch Thiazole Synthesis
Reagents :
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Thiourea (1.1 equiv)
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Chloroacetone (1.0 equiv)
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Piperidin-4-ylmethanol (1.0 equiv)
Conditions :
Stage 2 : N-Alkylation
Reagents :
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5-Methylthiazol-2-yl chloride (1.05 equiv)
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K₂CO₃ (2.0 equiv)
Conditions :
Final Coupling
Mitsunobu reaction links the fragments:
Reagents :
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DIAD (1.5 equiv)
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Triphenylphosphine (1.5 equiv)
Conditions :
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THF, 0°C → rt, 24 hr
-
Yield: 60–65%
Convergent Synthesis (One-Pot Strategy)
Recent protocols employ tandem reactions to improve efficiency:
Reaction Sequence :
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In situ generation of 2-chloroquinazolin-4-one
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Concurrent thiazole formation and N-alkylation
Key Advantages :
Optimization Strategies
Solvent Effects
Comparative studies in aprotic vs. protic solvents:
| Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 6 | 78 |
| THF | 65 | 8 | 82 |
| Ethanol | 70 | 10 | 65 |
| Solvent-free | 120 | 3 | 88 |
Microwave irradiation (150 W, 100°C) reduces solvent-free reaction time to 45 min with 91% yield.
Catalytic Systems
Palladium-mediated cross-coupling enhances regioselectivity:
Conditions :
-
Pd(OAc)₂ (5 mol%)
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Xantphos (10 mol%)
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K₃PO₄ (2.0 equiv)
Outcome :
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
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δ 7.82 (d, J = 7.8 Hz, 1H, Ar-H)
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δ 4.31 (m, 2H, piperidine-CH₂)
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δ 2.45 (s, 3H, thiazole-CH₃)
HRMS (ESI+) :
Challenges and Solutions
Steric Hindrance
Bulky substituents at C-3 necessitate:
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High-dilution conditions (0.01 M)
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Slow reagent addition (2 hr)
Q & A
Basic: What are the optimal synthetic routes for 2-methyl-3-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one?
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core followed by functionalization of the piperidine-thiazole moiety. Key steps include:
- Condensation reactions under reflux using ethanol or dimethylformamide (DMF) as solvents .
- Catalysts : Cesium carbonate (Cs₂CO₃) or p-toluenesulfonic acid (p-TsOH) for coupling reactions .
- Temperature control : Reflux conditions (70–100°C) to optimize yields and minimize side products .
- Intermediate purification : Column chromatography or recrystallization (e.g., ethanol/DMF mixtures) to isolate intermediates .
Basic: How can researchers effectively purify this compound?
Purification is critical for ensuring high-purity yields:
- Recrystallization : Use ethanol or ethanol/DMF (1:1) mixtures to recrystallize the final product .
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate and hexane for intermediates .
- HPLC : For analytical-scale purification, especially if chiral centers are present (not explicitly referenced but inferred from similar protocols).
Basic: What analytical techniques confirm the structure and purity of this compound?
- Spectroscopy :
- ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- IR spectroscopy to confirm functional groups (e.g., carbonyl, thiazole) .
- Elemental analysis : Match calculated and experimental C/H/N/S percentages .
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
Advanced: How can contradictory biological activity data be resolved?
Contradictions may arise from assay variability or structural isomerism. Methodological approaches include:
- Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) .
- Structural analogs : Compare activity with related compounds (e.g., thiazolidinone or pyrazole derivatives) to identify critical functional groups .
- Molecular docking : Use computational models to predict target binding and rationalize discrepancies .
Advanced: What strategies improve the pharmacokinetic properties of this compound?
- Structural modifications :
- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility .
- Adjust alkyl chain lengths (e.g., hexyl vs. propyl) to optimize logP values .
- In vitro assays :
- Metabolic stability tests using liver microsomes .
- Plasma protein binding studies to assess bioavailability .
Advanced: How does pH affect the stability of this compound during synthesis and storage?
- Synthesis : Acidic/basic conditions can hydrolyze the thiazole or quinazolinone moieties. Use buffered solutions (pH 6–8) during reactions .
- Storage : Store lyophilized samples at -20°C in inert atmospheres to prevent degradation .
Advanced: What is the role of the piperidine-thiazole moiety in bioactivity?
- Target interaction : The piperidine-thiazole group may enhance binding to enzymes (e.g., kinases) or receptors via hydrogen bonding and hydrophobic interactions .
- Comparative studies : Replace the thiazole with oxadiazole or triazole to evaluate activity changes .
- Computational modeling : Molecular dynamics simulations to map interaction sites .
Advanced: Can microwave-assisted synthesis improve reaction efficiency?
- Benefits :
- Reduced reaction times (minutes vs. hours) .
- Higher yields (≥85%) due to uniform heating .
- Protocol : Use ethanol as a solvent with microwave irradiation (100–150°C, 300 W) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
